4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants and products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Molecular Structure and Vibrational Study
Research on derivatives of 1H-indene-1,3(2H)-dione, such as 2,3-Dihydro-1H-indene, reveals insights into their molecular structures and vibrational properties. Studies using density functional theory (DFT) calculations have shown that these molecules have non-planar optimized structures, with good agreement between experimental and calculated normal modes of vibrations. Such studies contribute to understanding the reactivity and polarity of these molecules, important for their applications in scientific research (Prasad et al., 2010).
Synthesis of Cyclopropane-Fused Tetrahydroquinolines
In the realm of organic synthesis, the derivatives of 1H-indene-1,3(2H)-dione have been utilized in the sequential annulation reactions. For instance, a study reported the efficient synthesis of cyclopropane-fused tetrahydroquinolines using a [4 + 2]/[2 + 1] annulation reaction. This method features high efficiency and operational simplicity, showcasing the utility of 1H-indene-1,3(2H)-dione derivatives in the synthesis of complex organic compounds (Wang et al., 2020).
Cascade Reaction for Synthesis of Indenodihydropyridine Compounds
Another study highlights the use of 1H-indene-1,3(2H)-dione derivatives in cascade reactions for synthesizing diverse indenodihydropyridines. This environmentally friendly synthesis route results in compounds with potential biological activity, illustrating the versatility of these derivatives in medicinal chemistry (Luo et al., 2019).
Crystal Structure Analysis
Understanding the crystal structure of compounds like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione is vital for applications in materials science. Research in this area provides insights into the molecular arrangement and potential applications of such compounds in various scientific fields (Poorheravi et al., 2007).
Ultrasound-Assisted Synthesis
The use of ultrasound-assisted methods for synthesizing 1H-indene-1,3(2H)-dione derivatives indicates the evolution of synthesis techniques towards more environmentallybenign and efficient processes. Such advancements in synthetic methodologies are crucial for the large-scale production and application of these compounds in various scientific domains (Ghahremanzadeh et al., 2011).
Elastic/Plastic Flexibility of Tetrachlorophthalimide Derivatives
A study on a long alkyl-chained organic molecule, 4,5,6,7-tetrachloro-2-dodecylisoindoline-1,3-dione, revealed its ability to form crystals with different physical properties depending on the recrystallisation solvent. This research contributes to our understanding of the material properties of such compounds, which could be crucial in the development of new materials with specific mechanical properties (Kusumoto et al., 2022).
Nano Fe2O3@SiO2–SO3H Catalyzed Multi-Component Reactions
In the field of catalysis, nano Fe2O3@SiO2–SO3H has been used to catalyze multi-component reactions involving 1H-indene-1,3(2H)-dione. This showcases the role of such derivatives in facilitating complex chemical reactions, which is significant for the development of new synthetic routes in chemistry (Ghashang et al., 2017).
Piezochromism and Acidochromism in D-π-A 1,4-Dihydropyridine Derivatives
Research into D-π-A 1,4-dihydropyridine derivatives, which include 1H-indene-1,3(2H)-dione units, has explored their stimulus-responsive fluorescent properties. Such studies are crucial for the development of advanced materials for optoelectronic applications, highlighting the broader implications of these derivatives in technology (Lei et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
4,5,6,7-tetrachloroindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOWFFKWRNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369561 | |
Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
CAS RN |
30675-13-9 | |
Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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